molecular formula C9H9D5N2 B591085 2-Methyl-d3-3-isobutyl-d2-pyrazine CAS No. 1335435-95-4

2-Methyl-d3-3-isobutyl-d2-pyrazine

Cat. No.: B591085
CAS No.: 1335435-95-4
M. Wt: 155.26
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-d3-3-isobutyl-d2-pyrazine is a deuterium-labeled isotopologue of alkylated pyrazine, specifically designed for advanced analytical and pharmacological research. Its primary application is as a stable internal standard in quantitative mass spectrometry, enabling highly accurate analysis of its non-labeled counterparts in complex matrices. This is particularly vital in flavor and fragrance chemistry, where compounds like 3-isobutyl-2-methoxypyrazine and various dimethylpyrazine derivatives are key aroma constituents in food products such as fenugreek tincture and mozzarella cheese . The incorporation of multiple deuterium atoms provides a significant mass shift, eliminating interference during MS detection and ensuring reliable quantification in studies of food authenticity, flavor release, and metabolic profiling. Beyond analytical applications, this compound falls within a class of pyrazine derivatives that demonstrate significant pharmacological potential. Research into pyrazine scaffolds has revealed a wide spectrum of bioactivities, with particular emphasis on their antitumor properties . Pyrazine derivatives are investigated as modulators of various kinase enzymes, which are critical targets in oncological research for controlling cell proliferation and signal transduction pathways . The specific structural motif of an alkylated pyrazine, therefore, makes this deuterated version a valuable tool for probing the mechanism of action, metabolic pathways, and pharmacokinetics of novel therapeutic agents in preclinical development. Its use facilitates a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of lead compounds, accelerating the drug discovery process for a range of disorders.

Properties

CAS No.

1335435-95-4

Molecular Formula

C9H9D5N2

Molecular Weight

155.26

Purity

95% min.

Synonyms

2-Methyl-d3-3-isobutyl-d2-pyrazine

Origin of Product

United States

Advanced Synthetic Methodologies for Deuterated Alkylpyrazines

Strategies for Site-Specific Deuteration in Pyrazine (B50134) Heterocyclic Systems

Achieving site-specific deuteration in pyrazine rings and their alkyl side chains requires a range of sophisticated synthetic strategies. These methods are designed to control the exact location of deuterium (B1214612) incorporation, which is essential for the targeted applications of these labeled compounds.

Deuterium Exchange Reactions in Pyrazine Ring Systems

Hydrogen-deuterium (H/D) exchange reactions are a common method for introducing deuterium into pyrazine rings. nih.gov These reactions can be catalyzed by acids or bases, with the choice of catalyst influencing the position of deuteration. rsc.org For instance, base-catalyzed exchange often occurs at positions with more acidic protons. rsc.org Transition metal catalysts, such as palladium on carbon (Pd/C), are also widely used. subjecting pyrazine to deuterium gas (D₂) in the presence of a Pd/C catalyst at elevated temperatures and pressures can lead to the exchange of hydrogen atoms on the pyrazine ring for deuterium. The efficiency of this exchange is influenced by factors like catalyst loading, reaction time, and the solvent system used. For example, using deuterated water (D₂O) as the deuterium source with a palladium catalyst can also facilitate H/D exchange. snnu.edu.cn Isotope labeling experiments have shown that deuteration of the triazole ring in triazolopyrazine systems can occur in D₂O. acs.org

Nucleophilic Addition with Deuterated Reagents for Side-Chain Labeling

Introducing deuterium into the alkyl side chains of pyrazines can be achieved through nucleophilic addition reactions using deuterated reagents. This strategy is particularly useful for creating specific labeling patterns that are not accessible through simple exchange reactions. For example, the synthesis of 2,5-dialkyl-substituted pyrazines can be accomplished through the dehydrogenative self-coupling of 2-aminoalcohols catalyzed by manganese pincer complexes. acs.org By using deuterated 2-aminoalcohol precursors, it is possible to introduce deuterium into the resulting alkyl side chains of the pyrazine.

Another approach involves the use of deuterated organometallic reagents, such as deuterated Grignard reagents, in addition reactions to activated pyrazine derivatives. acs.org The regioselectivity of the addition can be controlled by the nature of the activating group on the pyrazine ring. acs.org

Chemo- and Regioselective Deuterium Incorporation Techniques

Achieving high chemo- and regioselectivity is a primary goal in the synthesis of specifically labeled compounds like 2-Methyl-d3-3-isobutyl-d2-pyrazine. Various techniques have been developed to control the precise location of deuterium incorporation.

One strategy involves the use of directing groups that guide the deuteration to a specific position. For example, iridium-based catalysts are known to direct ortho-C(sp²)–H deuteration in the presence of a directing group. snnu.edu.cn This approach has been successfully applied to a variety of aromatic and heteroaromatic compounds.

Another powerful technique is the use of multi-step synthetic sequences where deuterium is introduced at a specific stage using a deuterated building block. For instance, the synthesis of 3-isobutyl-2-methoxypyrazine can be achieved through a pathway starting from leucinamide and glyoxal. d-nb.infodur.ac.uk By using a deuterated version of one of these precursors, specific labeling can be achieved in the final product.

Precursor Chemistry and Reaction Pathways for Deuterated Pyrazine Synthesis

The synthesis of deuterated pyrazines like this compound relies on carefully designed reaction pathways and the use of appropriately labeled precursors. The choice of precursors is critical for achieving the desired deuteration pattern in the final molecule.

A common pathway for the formation of alkylpyrazines is the reaction between an α-dicarbonyl compound and an amine. researchgate.net For the synthesis of this compound, one could envision a reaction involving a deuterated α-dicarbonyl precursor and a deuterated amine precursor. For example, the isobutyl group can be derived from leucine (B10760876). researchgate.net Using deuterated leucine would lead to a deuterated isobutyl side chain. The methyl group and the pyrazine ring itself can be constructed from other small, deuterated building blocks.

The Strecker degradation of amino acids is another important pathway for the formation of pyrazine precursors. dur.ac.uk By using deuterated amino acids, deuterated α-aminocarbonyl compounds can be generated, which then dimerize to form the pyrazine ring with its deuterated substituents. nih.gov

The reaction pathways often involve several steps, including condensation, cyclization, and oxidation or aromatization. researchgate.net Each step must be compatible with the presence of deuterium and should not lead to unwanted scrambling or loss of the isotopic label.

Optimization of Deuterium Incorporation Efficiency and Isotopic Purity

Maximizing the efficiency of deuterium incorporation and ensuring high isotopic purity are critical for the utility of deuterated compounds. Several factors influence these parameters, and their optimization is a key aspect of synthetic methodology development.

The isotopic purity of the deuterated reagents is a primary determinant of the final product's isotopic enrichment. google.com Using reagents with the highest possible deuterium content is essential. The reaction conditions, such as temperature, reaction time, and catalyst choice, also play a significant role. For example, in catalytic H/D exchange reactions, prolonged reaction times and higher catalyst loadings can increase the degree of deuteration.

The choice of solvent can also impact deuterium incorporation. In some cases, using a deuterated solvent as the deuterium source can be effective, but care must be taken to avoid back-exchange with residual protons.

Finally, the workup and purification procedures must be designed to minimize any potential loss of deuterium. This may involve using deuterated solvents during extraction and chromatography and avoiding acidic or basic conditions that could promote back-exchange.

Advanced Separation and Purification Techniques for Deuterated Analogs

After synthesis, the deuterated pyrazine must be purified to remove any unreacted starting materials, byproducts, and isotopologues with incorrect levels of deuteration. Advanced separation techniques are essential for achieving the high purity required for most applications.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification of organic compounds. jocpr.com By using columns with high resolving power and optimizing the mobile phase, it is possible to separate the desired deuterated analog from closely related impurities. nih.gov Reversed-phase HPLC is a common technique used for the purification of pyrazine derivatives. nih.gov

Supercritical Fluid Chromatography (SFC) offers an alternative to HPLC with advantages such as faster separation times and reduced solvent consumption. jocpr.com SFC can be particularly effective for the separation of chiral compounds and has been applied to the purification of various pharmaceutical compounds.

For the separation of complex mixtures, two-dimensional chromatography techniques can be employed. nih.gov This involves using two different chromatographic methods with different separation mechanisms to achieve a higher degree of purification.

The table below summarizes some of the key techniques and their applications in the synthesis and purification of deuterated pyrazines.

Technique Application Key Parameters References
Hydrogen-Deuterium ExchangeRing DeuterationCatalyst (e.g., Pd/C), Deuterium Source (D₂, D₂O), Temperature, Pressure snnu.edu.cn
Nucleophilic AdditionSide-Chain DeuterationDeuterated Reagent (e.g., Grignard), Activating Group acs.org
Directed C-H ActivationRegioselective DeuterationCatalyst (e.g., Iridium), Directing Group snnu.edu.cn
High-Performance Liquid Chromatography (HPLC)PurificationColumn, Mobile Phase, Detector jocpr.comnih.gov
Supercritical Fluid Chromatography (SFC)PurificationSupercritical Fluid (e.g., CO₂), Co-solvent, Column jocpr.com

Analytical Applications and Methodological Development Utilizing 2 Methyl D3 3 Isobutyl D2 Pyrazine

Role in Stable Isotope Dilution Assay (SIDA) Methodologies for Quantitative Analysis

Stable Isotope Dilution Analysis (SIDA) is a highly accurate and precise quantitative technique that relies on the use of a stable isotope-labeled version of the analyte as an internal standard. ontosight.aiacs.org This method is particularly valuable for analyzing potent odorants and other trace compounds in complex matrices like food and biological samples. acs.orgresearchgate.net The deuterated compound, 2-Methyl-d3-3-isobutyl-d2-pyrazine, serves as an ideal internal standard for the quantification of its non-deuterated counterpart, 2-methyl-3-isobutylpyrazine, a significant flavor compound.

Theoretical Foundations and Principles of SIDA in Chemical Quantification

The fundamental principle of SIDA lies in the addition of a known quantity of an isotopically labeled standard, such as this compound, to a sample containing the unlabeled analyte of interest. ontosight.aiwikipedia.org This standard is chemically identical to the analyte but has a different mass due to the isotopic enrichment. lgcstandards.com After adding the standard and allowing it to equilibrate with the sample, the ratio of the unlabeled analyte to the labeled standard is measured, typically using mass spectrometry. ontosight.aitum.de This ratio remains constant throughout sample preparation and analysis, effectively compensating for losses during extraction, cleanup, and instrumental analysis. tum.de By comparing this measured ratio to a calibration curve prepared with known concentrations of the analyte and standard, the exact amount of the analyte in the original sample can be determined with high accuracy and precision. ontosight.ai The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative analysis because it effectively corrects for variations in sample handling and matrix effects. tum.denih.gov

Integration into Gas Chromatography-Mass Spectrometry (GC-MS) Platforms

Gas chromatography-mass spectrometry (GC-MS) is the preferred analytical platform for the analysis of volatile and semi-volatile compounds like pyrazines. acs.orgetamu.edu When coupled with SIDA, GC-MS provides a powerful tool for the highly selective and sensitive quantification of specific pyrazines. In this setup, the sample, spiked with this compound, is injected into the gas chromatograph. The GC column separates the various components of the mixture based on their volatility and interaction with the stationary phase. etamu.edu The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z). etamu.edu

The mass spectrometer can distinguish between the native 2-methyl-3-isobutylpyrazine and its deuterated internal standard due to their mass difference. By monitoring specific ions for both the analyte and the internal standard (a technique known as selected ion monitoring or SIM), the instrument can generate separate chromatograms for each. openagrar.de The ratio of the peak areas of the analyte and the internal standard is then used for quantification. tum.de This approach has been successfully used for the quantification of various pyrazines in complex matrices such as wine and tobacco. coresta.orgnih.gov

Considerations for Isotope Effects on Chromatographic Separation and Retention Behavior

A key consideration when using deuterated internal standards is the potential for isotopic effects on chromatographic separation. The substitution of hydrogen with deuterium (B1214612), a heavier isotope, can lead to slight differences in the physicochemical properties of the molecule. lgcstandards.com This can manifest as a small shift in retention time between the deuterated standard and the non-deuterated analyte. nih.govnih.gov

In gas chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts, a phenomenon known as an "inverse isotope effect". nih.gov This is attributed to the slightly lower polarizability and van der Waals interactions of C-D bonds compared to C-H bonds. However, the extent and direction of this shift can depend on the stationary phase polarity and the position of the deuterium atoms within the molecule. nih.gov While this chromatographic separation is usually minimal, it is a critical factor to consider, as co-elution of the analyte and internal standard is ideal for the most accurate compensation of matrix effects. lgcstandards.comcdc.gov In a study on methoxypyrazines, the deuterium-labeled internal standard was observed to precede the unlabeled compound by 2-3 seconds under the applied chromatographic conditions. openagrar.de

Table 1: Isotope Effects on Chromatographic Behavior

PropertyDescriptionImpact on SIDA
Retention Time Shift Deuterated standards may elute slightly before or after the native analyte. nih.govCan affect the accuracy of matrix effect compensation if the shift is significant. cdc.gov
Inverse Isotope Effect Heavier isotopic compounds elute earlier on nonpolar stationary phases. nih.govA common observation for deuterated compounds in GC.
Normal Isotope Effect Heavier isotopic compounds elute later on polar stationary phases. nih.govLess common for deuterated compounds in GC but can occur.
Co-elution Ideal scenario where the analyte and internal standard have the same retention time.Provides the most effective compensation for matrix-induced signal suppression or enhancement. lgcstandards.com

Mass Spectrometric Fragmentation Pathways of Deuterated Pyrazines in SIDA

The fragmentation of pyrazines in the mass spectrometer provides crucial information for their identification and quantification. Electron ionization (EI) is a common ionization technique used in GC-MS. The fragmentation patterns of alkylpyrazines are influenced by the nature and position of the alkyl substituents on the pyrazine (B50134) ring. researchgate.netoup.com

For 2-methyl-3-isobutylpyrazine, characteristic fragmentation would involve the loss of alkyl groups and ring cleavage. The presence of deuterium atoms in this compound will result in fragment ions with a higher mass-to-charge ratio compared to the unlabeled compound. For instance, the loss of a methyl group (-CH3) from the unlabeled compound would result in a different fragment ion than the loss of a deuterated methyl group (-CD3) from the internal standard. Elucidating these fragmentation pathways is essential for selecting the appropriate ions to monitor in a SIDA-GC-MS experiment to ensure specificity and avoid interferences. researchgate.net The use of deuterium labeling can also aid in understanding the fragmentation mechanisms of the pyrazine ring itself. researchgate.netnih.gov

Validation Protocols for Analytical Methods Employing Deuterated Internal Standards

The validation of an analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose. nih.govclearsynth.com For methods employing deuterated internal standards like this compound, validation protocols must rigorously assess various parameters.

Assessment of Matrix Effects and Analytical Interferences in Complex Samples

Complex samples, such as food, beverages, and biological fluids, contain a multitude of components other than the analyte of interest. nih.govclearsynth.com These co-eluting matrix components can interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to either signal suppression or enhancement. cdc.gov This phenomenon is known as the matrix effect and can significantly impact the accuracy of quantitative results. nih.gov

A key advantage of using a stable isotope-labeled internal standard like this compound is its ability to compensate for these matrix effects. clearsynth.comd-nb.info Since the internal standard has nearly identical chemical and physical properties to the analyte, it is assumed to experience the same degree of signal suppression or enhancement. lgcstandards.com Therefore, the ratio of the analyte to the internal standard should remain unaffected by the matrix.

The assessment of matrix effects is a critical part of method validation. nih.gov This is typically done by comparing the response of the analyte in a pure solvent to its response in a sample matrix extract spiked at the same concentration. The use of deuterated internal standards has been shown to adequately correct for inter-individual variability in matrix effects. nih.gov However, it is still important to evaluate the extent of the matrix effect to ensure the robustness of the method. nih.gov In some cases, even with a deuterated standard, significant matrix effects can persist, especially if there is a chromatographic separation between the analyte and the standard. nih.gov

Evaluation of Method Accuracy, Precision, and Robustness

The validation of an analytical method is crucial to ensure that the results are reliable and fit for purpose. When using an internal standard like this compound, the evaluation of accuracy, precision, and robustness is a multi-faceted process. Accuracy refers to the closeness of a measured value to a known true value, precision represents the closeness of repeated measurements to each other, and robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters.

Accuracy is typically assessed by analyzing certified reference materials (CRMs) or by performing recovery studies on spiked samples. In the context of pyrazine analysis, a sample matrix (e.g., wine, coffee, or a food product) would be spiked with a known amount of the non-deuterated target analyte (2-methyl-3-isobutylpyrazine) and the deuterated internal standard. The mixture is then analyzed, and the recovery of the added analyte is calculated. High recovery percentages indicate good accuracy. For many volatile compounds, average recoveries in the range of 79.5-109.1% are considered acceptable. researchgate.net

Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). Repeatability is determined by performing multiple analyses of the same sample on the same day, by the same analyst, and on the same instrument. Intermediate precision is assessed by repeating the analysis on different days, with different analysts, or on different instruments. The precision is usually expressed as the relative standard deviation (RSD). For quantitative methods involving pyrazines, intra-day and inter-day repeatabilities with RSDs ranging from 0.7-10.5% and 3.1-13.4%, respectively, have been reported as acceptable. researchgate.net

Robustness is tested by introducing small, deliberate changes to the analytical method's parameters and observing the effect on the results. These parameters can include the sample preparation procedure, the gas chromatography (GC) column temperature program, the mass spectrometer (MS) settings, or the pH of the sample. A robust method will show minimal variation in the results when these parameters are slightly altered.

Table 1: Illustrative Method Validation Data for Pyrazine Analysis using a Deuterated Internal Standard

ParameterAcceptance CriteriaIllustrative Finding
Accuracy (Recovery) 80 - 120%95.8%
Precision (Repeatability) RSD < 15%4.5%
Precision (Intermediate) RSD < 20%8.2%
Robustness No significant impact on resultsMethod unaffected by ±2°C change in GC oven temperature

Determination of Analytical Detection and Quantification Limits

The limit of detection (LOD) and the limit of quantification (LOQ) are critical performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. ddtjournal.net

There are several approaches to determining the LOD and LOQ. A common method is based on the signal-to-noise ratio (S/N), where the LOD is typically defined as the concentration that produces a signal three times the noise level (S/N = 3), and the LOQ corresponds to a signal ten times the noise level (S/N = 10). ddtjournal.net Another approach involves the statistical analysis of the calibration curve, where the LOD and LOQ are calculated from the standard deviation of the y-intercept and the slope of the regression line. ddtjournal.net

For potent aroma compounds like pyrazines, which can have very low odor thresholds, achieving low LODs and LOQs is often a primary goal of the analytical method. The use of a deuterated internal standard like this compound in conjunction with a sensitive technique like gas chromatography-mass spectrometry (GC-MS) is instrumental in reaching the necessary low detection levels. For related pyrazines and other potent aroma compounds, LODs and LOQs can range from the low nanogram per liter (ng/L) to the microgram per liter (µg/L) level, depending on the matrix and the analytical technique employed. For instance, in water analysis, LODs for similar taste and odor compounds have been reported in the range of 0.9 to 5.5 ng/L. researchgate.net

Table 2: Illustrative Detection and Quantification Limits for Pyrazine Analysis

ParameterDefinitionIllustrative Value (in wine matrix)
Limit of Detection (LOD) Lowest concentration reliably detected (S/N ≥ 3)0.5 ng/L
Limit of Quantification (LOQ) Lowest concentration quantitatively determined (S/N ≥ 10)1.5 ng/L

Interlaboratory Comparisons and Harmonization of Deuterated Pyrazine-Based Analytical Procedures

Once an analytical method utilizing a deuterated internal standard such as this compound is developed and validated within a single laboratory, the next step towards broader acceptance and standardization is to conduct interlaboratory comparisons (ILCs). ILCs, also known as proficiency tests, are essential for assessing the reproducibility and transferability of a method. europa.eu They involve multiple laboratories analyzing the same set of samples to compare their results. fiveable.me

The primary goals of ILCs are to:

Evaluate the performance of different laboratories using the same method. europa.eu

Identify and resolve any biases or systematic errors in the analytical procedure. fiveable.me

Promote the harmonization and standardization of analytical procedures across different laboratories. fiveable.me

The process of an ILC typically involves a coordinating body that prepares and distributes homogenous and stable samples to the participating laboratories. The laboratories analyze the samples according to a specified protocol and report their results back to the coordinator. The coordinator then performs a statistical analysis of the data to assess the level of agreement between the laboratories and to identify any outliers.

Successful ILCs can lead to the adoption of the analytical method as a standard or official method by regulatory bodies and industry organizations. europa.eu The harmonization of analytical procedures based on deuterated pyrazines is crucial for ensuring consistency and comparability of data in areas such as food and beverage quality control, environmental monitoring, and flavor research. This allows for a common understanding and interpretation of results, which is vital for international trade and regulatory compliance.

While specific ILCs for this compound are not documented in publicly available literature, the framework for such studies is well-established for other analytes and methods. nih.govinnovative-solutions.it The principles of these comparisons would be directly applicable to an analytical method based on this deuterated pyrazine.

Mechanistic and Kinetic Studies Employing Deuterated Pyrazine Analogs

Investigation of Reaction Mechanisms and Pathways via Isotopic Tracing

Isotopic tracing with deuterated pyrazine (B50134) analogs allows researchers to follow the fate of specific atoms or molecular fragments through complex reaction sequences. This approach has been instrumental in understanding both the formation and degradation of these important heterocyclic compounds.

The formation of pyrazines, often responsible for the characteristic aromas of roasted and fermented foods, can occur through various complex pathways, such as the Maillard reaction or microbial fermentation. mdpi.comresearchgate.net Deuterated analogs like 2-Methyl-d3-3-isobutyl-d2-pyrazine serve as crucial probes in unraveling these formation mechanisms.

By introducing isotopically labeled precursors into a system, scientists can track the incorporation of these labels into the final pyrazine products. For instance, studies using 15N-labeled alanine (B10760859) have been conducted to clarify the nitrogen sources in pyrazine formation during the thermal treatment of Amadori rearrangement products. nih.gov This technique helps to identify the specific contributions of different reactants to the pyrazine ring and its substituents. nih.gov

In the context of 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP), a potent aroma compound in bell peppers, feeding experiments with deuterium-labeled L-leucine have demonstrated its role as a biosynthetic precursor. researchgate.net Similarly, tracing experiments can elucidate the origins of the methyl and isobutyl groups in 2-Methyl-3-isobutylpyrazine by using precursors labeled at specific positions. The presence and position of deuterium (B1214612) in the final product, as in this compound, provide direct evidence of the biosynthetic or chemical pathway.

Research has shown that pyrazine formation can be influenced by various factors, including the availability of amino acids and the reaction conditions. researchgate.net For example, the addition of glycine (B1666218) has been shown to increase the quantities of several alkylpyrazines, with labeling studies confirming the incorporation of glycine-derived carbons into the pyrazine structure. researchgate.net

Table 1: Examples of Isotopic Tracing in Pyrazine Formation Studies

Labeled PrecursorSystem/ReactionKey FindingCitation
15N-AlanineThermal treatment of Alanine-Xylose Amadori compoundClarified nitrogen sources and contributions of exogenous vs. regenerated alanine to pyrazine formation. nih.gov
[2-13C]glycineHeated food model systemShowed that alkylpyrazines that increased with glycine addition had a 13C-labeled methyl substituent derived from glycine. researchgate.net
D-glucose-¹³C6Glucose-glycine Maillard reaction modelElucidated the carbon skeleton of intermediate and final Maillard reaction products, including pyrazines. researchgate.net
[2H10]-L-leucineBell pepper fruits (Capsicum annuum)Demonstrated the incorporation of L-leucine into the isobutyl side chain of 3-isobutyl-2-methoxypyrazine. researchgate.net

Deuterated pyrazines are also valuable for studying their degradation pathways and stability. While the pyrazine ring itself is relatively stable, the substituents can undergo various transformations. Little is known about the complete degradation of pyrazines in biological systems, although some bacteria can utilize them as a carbon and energy source. researchgate.net

Isotopic labeling helps to monitor the fate of the molecule and identify the points of initial attack. For example, by exposing this compound to specific environmental or biological conditions, researchers can analyze the products to see if the deuterated methyl or isobutyl groups have been modified or cleaved.

Furthermore, isotopic exchange phenomena, where deuterium atoms on the pyrazine might exchange with hydrogen atoms from the solvent or other molecules, can provide insights into the reactivity of specific C-H bonds. The stability of the deuterium labels in this compound under various conditions is a key aspect of its utility as a tracer. The lack of exchange at certain positions can confirm that those bonds are not being broken and reformed during a particular process.

Kinetic Isotope Effects (KIE) in Pyrazine-Related Chemical Transformations

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms, providing information about the rate-determining step and the structure of the transition state. wikipedia.orglibretexts.orgyoutube.com It is defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant of the same reaction with a heavy isotope (kH). For deuterium labeling, this is expressed as kH/kD. wikipedia.org

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.orgacs.org For C-H bond cleavage, the replacement of hydrogen with deuterium (as in this compound) leads to a significantly lower vibrational frequency for the C-D bond compared to the C-H bond. This results in a lower zero-point energy for the C-D bond, meaning more energy is required to break it.

Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond, leading to a kH/kD value greater than 1. The magnitude of the primary KIE for C-H/C-D bond cleavage at room temperature is typically in the range of 6 to 8. msudenver.edu A significant primary KIE provides strong evidence that the C-H bond is being cleaved in the rate-limiting step. acs.orgnih.gov

In the context of pyrazine chemistry, measuring the KIE for reactions involving the methyl or isobutyl groups of 2-Methyl-3-isobutylpyrazine versus its deuterated analog can reveal whether the cleavage of a C-H bond on these substituents is part of the rate-determining step.

Table 2: Typical Primary Kinetic Isotope Effects for C-H/C-D Bond Cleavage

Reaction TypeTypical kH/kD Value at 25°CInterpretationCitation
C-H Bond Cleavage6 - 8C-H bond breaking is part of the rate-determining step. msudenver.edu
Non-linear Transition State2.5 - 3.5Suggests a non-linear arrangement of atoms in the transition state. princeton.edu

A secondary kinetic isotope effect occurs when the isotopically labeled atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orgsnnu.edu.cn These effects are generally much smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. youtube.comacs.org

Secondary KIEs can be further classified as α or β. An α-secondary KIE arises from isotopic substitution at the carbon atom undergoing a change in hybridization. For example, a change from sp3 to sp2 hybridization during the reaction often results in a normal KIE (kH/kD > 1), while a change from sp2 to sp3 results in an inverse KIE (kH/kD < 1). princeton.edu

A β-secondary KIE is observed when the isotope is on a carbon atom adjacent to the reacting center. These effects are often attributed to hyperconjugation, where the C-H (or C-D) bond helps to stabilize a developing positive charge in the transition state. princeton.edu

For a molecule like this compound, a secondary KIE might be observed in a reaction where the pyrazine ring itself is the site of reaction, but the deuterated substituents influence the stability of the transition state through steric or electronic effects.

Table 3: Characteristics of Secondary Kinetic Isotope Effects

Type of SKIEPosition of IsotopeTypical kH/kD RangeCommon CauseCitation
α-secondaryAt the reacting carbon0.7 - 1.2Change in hybridization (sp3 to sp2 or vice versa) wikipedia.orgprinceton.edu
β-secondaryAdjacent to the reacting carbon1.1 - 1.3Hyperconjugation stabilizing a transition state wikipedia.orgprinceton.edu

Computational chemistry provides a powerful means to model the transition states of chemical reactions and to calculate theoretical KIEs. mit.eduresearchgate.net These calculations can help to interpret experimental KIE data and provide a more detailed picture of the reaction mechanism.

By using quantum mechanical methods, researchers can calculate the vibrational frequencies of the reactant and transition state for both the light and heavy isotopologues. These frequencies are then used to calculate the zero-point energies and ultimately the theoretical KIE. Agreement between the calculated and experimental KIEs lends strong support to the proposed transition state structure and reaction mechanism.

Recent advances in machine learning are also being applied to predict transition state structures much more rapidly than traditional quantum chemistry methods, which could accelerate the use of KIE analysis in mechanistic studies. mit.edu For pyrazine reactions, computational modeling can be used to explore different possible transition states for reactions involving this compound and to predict the expected primary and secondary KIEs for each pathway. nih.govresearchgate.netarxiv.orgresearchgate.net

Spectroscopic Characterization and Advanced Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Pyrazines

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. In the context of deuterated pyrazines, specific NMR methods are employed to verify the success and specificity of the isotopic labeling.

Deuterium (B1214612) (²H) NMR spectroscopy serves as a direct method to confirm the incorporation of deuterium into the molecular structure. Unlike proton (¹H) NMR, ²H NMR specifically detects deuterium nuclei, providing a distinct signal for each deuterated position. This is crucial for verifying that the deuteration occurred at the intended sites—in this case, the methyl and isobutyl groups of the pyrazine (B50134). The chemical shifts in ²H NMR are identical to those in ¹H NMR, but the signals are typically broader. huji.ac.il The main application of deuterium spectra is to ascertain the effectiveness of the chemical deuteration. huji.ac.il

For 2-Methyl-d3-3-isobutyl-d2-pyrazine, the ²H NMR spectrum is expected to show distinct signals corresponding to the deuterium atoms on the methyl group (-CD₃) and the isobutyl group (-CD₂-). The integration of these signals allows for the quantification of deuterium at each labeled position, thus confirming the site-specificity and the extent of deuteration. This technique is essential for ensuring that the isotopic label is not scrambled across other positions in the molecule.

Proton-decoupled ¹³C NMR spectroscopy is another vital tool for characterizing deuterated compounds. In this technique, the coupling between carbon-13 nuclei and protons is removed, resulting in a simplified spectrum where each unique carbon atom appears as a singlet. libretexts.org This simplification is particularly useful in complex molecules. When a proton is replaced by a deuterium atom, the corresponding carbon signal in the ¹³C NMR spectrum is affected. The carbon atom directly bonded to a deuterium (C-D) will exhibit a multiplet signal due to C-D coupling, which is significantly smaller than C-H coupling. organicchemistrydata.org

In the proton-decoupled ¹³C NMR spectrum of this compound, the carbon of the deuterated methyl group (-CD₃) and the deuterated methylene (B1212753) group in the isobutyl chain (-CD₂-) will appear as multiplets (a triplet for -CD₂- and a septet for -CD₃, although often observed as a broadened singlet) at characteristic chemical shifts. nih.gov This provides further confirmation of the location of the deuterium labels. The rest of the carbon signals will appear as singlets, allowing for the complete assignment of the carbon skeleton.

The substitution of hydrogen with deuterium can induce small but measurable changes in NMR parameters, known as isotope effects. These effects can provide additional structural information.

Chemical Shifts: Deuteration typically causes a small upfield shift (to lower ppm values) for the directly attached carbon and even for carbons several bonds away. nih.gov This is known as the deuterium isotope effect on the ¹³C chemical shift. For instance, the carbon signals of the deuterated methyl and isobutyl groups in this compound would be expected to be shifted slightly upfield compared to their non-deuterated counterparts.

Coupling Constants: The coupling constant between deuterium and carbon (¹J(C,D)) is significantly smaller than the corresponding proton-carbon coupling constant (¹J(C,H)), by a factor of approximately 6.5. organicchemistrydata.org This difference is a direct consequence of the lower gyromagnetic ratio of deuterium. The observation of these smaller coupling constants in the ¹³C NMR spectrum is a definitive indicator of deuteration.

These subtle changes in chemical shifts and coupling constants, when carefully analyzed, provide a detailed fingerprint of the deuterated molecule, confirming its identity and isotopic integrity.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Compositional Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition and isotopic purity of deuterated compounds. Its ability to measure mass-to-charge ratios with high precision allows for the differentiation of isotopologues. nih.gov

Furthermore, HRMS can resolve the isotopic fine structure of the molecular ion peak. nih.govacs.org This allows for the quantification of the isotopic distribution, revealing the relative abundance of molecules with different numbers of deuterium atoms (e.g., d₀, d₁, d₂, d₃, d₄, and d₅ species). This detailed analysis is crucial for determining the isotopic purity of the sample. A high isotopic purity (typically >98%) is often required for applications such as metabolic studies.

Table 1: Theoretical Isotopic Distribution for this compound

IsotopologueNumber of Deuterium AtomsRelative Abundance (%)
d₅ (Target Compound)5>98
d₄4&lt;2
d₃3&lt;1
d₂2&lt;1
d₁1&lt;1
d₀ (Unlabeled)0&lt;1

Note: This table represents a typical target for isotopic purity. Actual values are determined experimentally via HRMS.

In addition to analyzing the molecular ion, HRMS/MS (tandem mass spectrometry) can be used to study the fragmentation pattern of this compound. The fragmentation of pyrazine derivatives often involves characteristic losses of side chains and ring cleavage. researchgate.net By analyzing the masses of the fragment ions, it is possible to confirm the location of the deuterium labels. For example, the loss of a deuterated methyl radical (•CD₃) or a deuterated isobutyl group would result in fragment ions with specific mass-to-charge ratios that differ from the fragmentation of the non-deuterated analog.

This fragmentation analysis is also a powerful tool for investigating isotopic scrambling, which is the undesired migration of deuterium atoms to other positions within the molecule. If scrambling occurs, the fragmentation pattern will be more complex, with fragment ions showing a distribution of deuterium content. The absence of such unexpected fragment ions provides strong evidence for the site-specificity of the deuteration. scispace.com

Vibrational Spectroscopy (FTIR, Raman, MRES) for Deuterium-Induced Band Shifts

The introduction of deuterium into the molecular structure of 2-methyl-3-isobutylpyrazine to form this compound induces significant and predictable shifts in its vibrational spectra. These shifts, readily observable using techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide a powerful tool for detailed structural elucidation. The increased mass of deuterium compared to protium (B1232500) is the primary cause of these changes, affecting the vibrational frequencies of bonds involving deuterium atoms. While specific data for this compound is not abundant in public literature, the principles of vibrational spectroscopy on isotopically labeled compounds, particularly deuterated aromatic and alkyl-substituted compounds, allow for a thorough analysis.

The investigation of deuterium-induced band shifts in pyrazine derivatives is a well-established method for assigning vibrational modes. For instance, studies on pyrazine N-oxide and its fully deuterated counterpart have demonstrated a comprehensive vibrational assignment based on the isotopic shifts observed in both infrared and Raman spectra. researchgate.net Similarly, research on pyrazine-2,3-dicarboxylic acid and its deuterated forms has utilized these shifts to propose a general assignment of the vibrational spectrum. tandfonline.comtandfonline.com These studies provide a solid foundation for understanding the expected spectral changes in this compound.

Analysis of C-D Stretching and Bending Vibrations

The most prominent and readily identifiable features in the vibrational spectrum of this compound are the carbon-deuterium (C-D) stretching and bending vibrations. Due to the significant mass difference between hydrogen and deuterium, the C-D vibrational modes appear at considerably lower frequencies compared to their C-H counterparts. This "isotope effect" is a cornerstone of vibrational analysis for deuterated molecules. aip.org

C-D Stretching Vibrations:

The C-H stretching vibrations in aromatic and aliphatic compounds typically occur in the 2800–3100 cm⁻¹ region of the infrared spectrum. Upon deuteration, these modes shift to lower wavenumbers. For aromatic C-D stretches, the bands are generally observed in the 4.4–4.7 µm region (approximately 2130–2270 cm⁻¹). researchgate.net In the case of this compound, we can anticipate distinct C-D stretching bands arising from the deuterated methyl (-CD₃) and isobutyl (-CD₂) groups. The C-D stretching vibrations of the deuterated methyl group are expected to appear in this region. Studies on deuterated haloforms show that C-D stretching vibrations are centered around 2250 cm⁻¹. aip.org

C-D Bending Vibrations:

Deuterium substitution also significantly impacts the bending (or deformation) modes. These vibrations occur at lower frequencies than stretching modes and are also subject to isotopic shifts. C-H bending vibrations have characteristic frequencies that are altered upon deuteration. For deuterated polycyclic aromatic hydrocarbons (PAHs), C-D in-plane bending features are found in the 9.5–12 µm (approximately 833–1053 cm⁻¹) region, while C-D out-of-plane bending features are observed in the 14.5–17.9 µm (approximately 559–690 cm⁻¹) region. researchgate.net For this compound, the bending vibrations of the -CD₃ and -CD₂ groups will give rise to new bands at lower frequencies compared to the undeuterated compound. For example, in a study of a deuterated Pt(II)-containing phenylene ethynylene, the C-H in-plane bending mode at 1170 cm⁻¹ disappeared upon deuteration and was replaced by a C-D in-plane mode at 860 cm⁻¹. aip.org

The following table summarizes the expected regions for C-D vibrational modes based on data from analogous compounds.

Vibrational ModeTypical C-H Region (cm⁻¹)Expected C-D Region (cm⁻¹)Reference
Aliphatic C-H/C-D Stretch2850 - 2970~2100 - 2250 aip.orgresearchgate.net
Aromatic C-H/C-D Stretch3000 - 3100~2250 aip.org
C-H/C-D In-Plane Bend~1170~860 aip.org
C-H/C-D Out-of-Plane Bend~800 - 900~560 - 700 researchgate.net

Correlating Vibrational Modes with Deuteration Sites

The specific placement of deuterium atoms in this compound allows for a precise correlation between the observed vibrational band shifts and the deuteration sites. The deuterons are located on the methyl group (as -CD₃) and the methylene group of the isobutyl chain adjacent to the pyrazine ring (as -CD₂-). This selective labeling is instrumental in assigning specific vibrational modes to these functional groups.

By comparing the FTIR and Raman spectra of the deuterated compound with its non-deuterated counterpart, 2-methyl-3-isobutylpyrazine, one can pinpoint the vibrational modes associated with the methyl and isobutyl moieties. The vibrations of the pyrazine ring itself are expected to be less affected, although some minor shifts may occur due to coupling with the deuterated substituents.

Vibrational Modes of the Deuterated Methyl Group (-CD₃):

The -CD₃ group will exhibit characteristic stretching and bending vibrations. We would expect to see symmetric and asymmetric stretching modes, as well as symmetric and asymmetric deformation (bending) modes. The analysis of fully deuterated pyrazine N-oxide provides a framework for understanding how the vibrations of a deuterated substituent couple with the aromatic ring. researchgate.net The isotopic shifts for these modes can be predicted using the Teller-Redlich product rule, which relates the vibrational frequencies of two isotopic molecules. researchgate.net

Vibrational Modes of the Deuterated Isobutyl Group (-CH(CH₃)₂-CD₂-):

The deuteration at the methylene bridge of the isobutyl group will primarily affect the stretching and bending vibrations associated with this -CD₂- unit. These can be distinguished from the vibrations of the terminal methyl groups of the isobutyl moiety, which remain as -CH₃. This selective deuteration is particularly useful for disentangling the complex vibrational spectrum of the isobutyl group.

The table below illustrates how the vibrational modes can be correlated to the specific deuteration sites in this compound.

Deuteration SiteAssociated Vibrational ModesExpected Frequency ShiftRationale
2-Methyl-d3 (-CD₃) Symmetric and Asymmetric C-D StretchingSignificant shift to lower frequencyIncreased mass of deuterium directly impacts the bond vibrational frequency.
Symmetric and Asymmetric -CD₃ Deformation (Bending)Shift to lower frequencyThe change in mass of the atoms involved in the bending motion alters the reduced mass of the system.
3-Isobutyl-d2 (-CD₂-) Symmetric and Asymmetric C-D StretchingSignificant shift to lower frequencySimilar to the methyl group, the C-D bond is weaker and the increased mass lowers the vibrational frequency.
-CD₂- Scissoring, Wagging, Twisting, and RockingShift to lower frequencyThese bending modes are all sensitive to the mass of the atoms in the methylene group.

The study of deuterated pyrazine and its derivatives has shown that a complete and coherent vibrational assignment can be deduced by carefully analyzing the isotopic shifts in both infrared and Raman spectra. researchgate.net The principles established in the vibrational analysis of molecules like pyrazine, its deuterated forms, and other related deuterated organic compounds provide a robust framework for the spectroscopic characterization of this compound. researchgate.netoptica.org

Computational Chemistry and Theoretical Modeling of Deuterated Pyrazine Systems

Quantum Chemical Calculations on Deuterated Pyrazine (B50134) Structures and Reactivity

Quantum chemical calculations are a cornerstone in the theoretical investigation of deuterated pyrazines, offering a detailed view of their electronic structure and predicting their behavior in chemical reactions.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process to find the minimum energy structure of a molecule. github.com For deuterated pyrazines, this involves determining the precise bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional arrangement. Techniques like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed for this purpose. acs.orgresearchgate.net For instance, DFT calculations using the B3LYP functional with basis sets like 6-311++G(d,p) have been successfully used to predict the geometries of pyrazine derivatives. acs.orgrug.nlosti.gov

The electronic structure of these molecules, which governs their chemical properties, is also elucidated through these calculations. Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the regions of the molecule that are likely to be involved in chemical reactions. osti.gov For pyrazine and its derivatives, the electronic structure is characterized by a six-membered aromatic ring containing two nitrogen atoms, with the lone pair electrons on the nitrogens and the π-electron system of the ring playing crucial roles in their reactivity. researchgate.net The substitution with a deuterated methyl and a deuterated isobutyl group can subtly influence the electronic distribution and, consequently, the reactivity of the pyrazine ring.

Prediction of Spectroscopic Parameters for Deuterated Analogs

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which is particularly valuable for identifying and characterizing deuterated compounds. Theoretical predictions of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can be compared with experimental data to confirm the structure of a synthesized molecule. thieme-connect.de

For instance, calculated vibrational frequencies can be assigned to specific molecular motions, aiding in the interpretation of experimental IR and Raman spectra. researchgate.netulsu.ru Isotopic substitution with deuterium (B1214612) leads to predictable shifts in vibrational frequencies due to the increased mass. These shifts, which can be accurately calculated, serve as a clear signature of deuteration. thieme-connect.de Similarly, NMR chemical shifts (¹H and ¹³C) can be computed to aid in the structural elucidation of complex molecules like 2-Methyl-d3-3-isobutyl-d2-pyrazine. researchgate.netnih.gov

Predicted Spectroscopic Data for Pyrazine Derivatives
Spectroscopic ParameterTheoretical MethodPredicted Value Range for Pyrazine DerivativesKey Observations
C-H Stretching Frequencies (IR/Raman)DFT/B3LYP~3000-3100 cm⁻¹Deuteration of methyl and isobutyl groups will significantly lower these frequencies. researchgate.net
¹³C NMR Chemical ShiftsGIAO/DFTPyrazine ring: ~140-155 ppm; Alkyl groups: ~20-45 ppmSubstituent effects and deuteration can cause minor shifts. nih.gov
UV-Vis Absorption (n-π*)TD-DFT~320-330 nmSolvent can cause shifts in the absorption maximum. yu.edunih.gov

Molecular Dynamics Simulations of Pyrazine Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how deuterated pyrazines behave over time, particularly their interactions with surrounding molecules. aip.org

Solvent Effects and Intermolecular Forces on Deuterated Species

The behavior of a molecule can be significantly influenced by the solvent it is dissolved in. MD simulations can model the explicit interactions between a deuterated pyrazine molecule and solvent molecules, revealing details about solvation shells and intermolecular forces such as hydrogen bonds and van der Waals interactions. yu.eduacs.org For pyrazines, the nitrogen atoms can act as hydrogen bond acceptors, influencing their solubility and reactivity in protic solvents. researchgate.net The substitution with deuterated alkyl groups may subtly alter these interactions due to changes in polarizability and steric effects. Studies have shown that solvent interactions can lead to shifts in the electronic absorption spectra of pyrazines. yu.edunih.gov

Isotopic Fractionation and Distribution Modeling

Theoretical modeling is crucial for understanding and predicting the distribution of isotopes in molecules and during chemical reactions.

Isotopic fractionation refers to the partitioning of isotopes between two substances or two phases. Theoretical models can predict the equilibrium isotope effects, which are based on the differences in zero-point vibrational energies between the deuterated and non-deuterated species. These models are essential for understanding the distribution of deuterium in this compound during its synthesis. osti.gov

Applications in Specific Research Domains Excluding Human Clinical Trials

Role in Food Chemistry and Flavor Science Research

In the realm of food and flavor science, this deuterated pyrazine (B50134) is instrumental in understanding the nuanced composition and chemistry of food aromas.

The most prominent application of 2-Methyl-d3-3-isobutyl-d2-pyrazine is as an internal standard in Stable Isotope Dilution Assays (SIDA). nih.gov This analytical technique is considered the gold standard for the accurate quantification of volatile and semi-volatile compounds in complex food matrices. nih.govbohrium.com

Principle of SIDA: A known amount of the deuterated standard (this compound) is added to a food sample at the beginning of the analytical procedure. This standard behaves identically to the target analyte (the non-labeled 2-methyl-3-isobutylpyrazine) during extraction, concentration, and chromatographic analysis. Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the natural analyte to the labeled standard using Gas Chromatography-Mass Spectrometry (GC-MS), the initial concentration of the target compound can be calculated with exceptional accuracy, correcting for any procedural losses or matrix effects. nih.govresearchgate.net

Detailed Research Findings:

Coffee: SIDA based on GC-MS has been developed for the quantitative analysis of numerous alkylpyrazines, including 2-methyl-3-isobutylpyrazine, in coffee. acs.org These methods have been used to determine the concentration of key pyrazines in roasted coffee and coffee beverages, revealing that a significant percentage of these flavor compounds pass into the brew during preparation. acs.orgresearchgate.net

Wine: Deuterated methoxypyrazines, which are structurally related to the compound of interest, are routinely used as internal standards to quantify the potent "bell pepper" and "herbaceous" aromas in grape varieties like Cabernet Sauvignon and Sauvignon blanc. acs.org These studies help winemakers understand how viticultural practices influence the final aroma profile of the wine.

Other Foods: The technique has been successfully applied to quantify important alkylpyrazines in products like peanut butter and cocoa powder, identifying key odor-active compounds that define their characteristic aromas. nih.gov

Table 1: Application of Deuterated Pyrazines in Quantitative Food Analysis

Food Matrix Target Analyte Research Goal
Coffee Alkylpyrazines Quantify flavor compounds in roasted beans and beverages. acs.orgresearchgate.net
Wine Methoxypyrazines Measure varietal aroma compounds to assess grape maturity and wine quality. acs.org
Peanut Butter Alkylpyrazines Determine the concentration of key odor-active flavor compounds. nih.gov

Understanding how desirable flavor compounds are formed during food processing, such as roasting, baking, and frying, is a major focus of food chemistry. The Maillard reaction and Strecker degradation of amino acids are key pathways for the formation of pyrazines.

Role of Isotopic Labeling: Isotope labeling studies are crucial for elucidating these complex reaction networks. While researchers often label the precursors (e.g., using ¹⁵N-labeled amino acids or ¹³C-labeled sugars) to trace their incorporation into the final pyrazine products, the use of a deuterated internal standard like this compound is essential for the accurate quantification of the pyrazines formed during these model experiments. This precise data allows for the validation of proposed formation mechanisms and helps in optimizing processing conditions to enhance desirable flavor development.

The chemical profile of a food product can serve as a fingerprint to verify its authenticity and detect adulteration. tjpr.org The precise quantification of key flavor compounds is a cornerstone of this approach.

Detailed Research Findings: Stable Isotope Dilution Analysis, which relies on deuterated standards, provides the robust quantitative data needed for these studies. tjpr.org By accurately measuring the concentration of specific pyrazines, analysts can:

Verify Geographic or Botanical Origin: The profile of volatile compounds can be characteristic of a specific geographic origin or plant variety. For instance, the pyrazine content in honey or olive oil can help trace its source. tjpr.org

Detect Adulteration: The fraudulent addition of cheaper ingredients can alter the natural profile of volatile compounds. For example, adulterating premium roasted coffee with lower-quality beans would change the concentrations of key pyrazines. An accurate SIDA method can detect these deviations from the authentic profile. acs.orgukma.edu.ua

Ensure Quality Control: Manufacturers can use these methods to ensure their products consistently meet a specific flavor profile, rejecting batches that fall outside the established specifications.

The use of isotope dilution mass spectrometry is a powerful tool for identifying adulterants and verifying food traceability, thereby protecting consumers. tjpr.org

Environmental Analytical Chemistry

The principles that make this compound valuable in food science also apply to its use in environmental analysis, where researchers often need to detect and quantify trace levels of compounds in complex matrices like water and air.

Pyrazine derivatives can be released into the environment from various sources. Monitoring their presence and understanding their environmental fate (how they transport and degrade) is important for environmental assessment. Due to the very low concentrations often encountered, highly sensitive and selective analytical methods are required. The use of GC-MS with a deuterated internal standard like this compound provides the necessary accuracy and precision to monitor these compounds in environmental samples, overcoming interference from other substances present in the matrix.

Deuterated compounds are excellent tracers for studying the movement and transformation of substances in the environment because they behave like their non-labeled counterparts but can be easily distinguished. iitk.ac.inwrc.org.za

Detailed Research Findings:

Groundwater and Contaminant Transport: Deuterated organic compounds have been used in tracer tests to study the transport characteristics of contaminants in aquifers. epfl.ch For example, a deuterated tracer can be injected into a groundwater system to track the flow path and velocity of a pollution plume. epfl.chmdpi.com The stability of the carbon-deuterium bond ensures the tracer's integrity during the study. epfl.ch

Hydrological Studies: Deuterated water (D₂O) is widely used as a tracer to investigate water movement, groundwater recharge, and the mixing of water bodies. iitk.ac.inresearchgate.net The principles are directly transferable to deuterated organic molecules for studying the fate of specific organic compounds.

By using this compound as a tracer, researchers could precisely model how its non-labeled analog would move through soil, water systems, or even industrial processes, providing valuable data for environmental risk assessment and process optimization.

Table 2: Tracer Applications of Deuterated Compounds in Environmental Research

Research Domain Application Purpose
Hydrogeology Groundwater Flow Studies Track the movement and velocity of water and contaminants in aquifers. wrc.org.zaepfl.ch
Environmental Science Contaminant Transport Estimate the transport characteristics and sorption properties of pollutants. epfl.ch
Hydrology Stream Discharge Measurements Act as an environmentally safe tracer for measuring water flow rates. mdpi.com

Biological Systems Research (Non-Human, Non-Clinical)

Metabolic Fate and Biotransformation Studies in Model Organisms (e.g., plants, microbes, insects)

Stable isotope tracers are instrumental in mapping the uptake, translocation, and transformation of chemical compounds within an organism. By introducing a labeled compound, scientists can follow its path and identify its metabolic products.

A key area of this research is in viticulture, focusing on methoxypyrazines, which are potent aroma compounds responsible for "green" or "bell pepper" notes in certain wines. A study on grapevines utilized a deuterated tracer, 3-isobutyl-2-hydroxy-[2H2]-pyrazine (d2-IBHP), to understand its metabolic fate. acs.orgresearchgate.net When d2-IBHP was supplied to the roots of young grapevine plants, both the tracer and its methylated product, 3-isobutyl-2-methoxy-[2H2]-pyrazine (d2-IBMP), were detected in various parts of the plant, including the roots, leaves, canes, and berries, four weeks after application. acs.orgresearchgate.net

This finding is significant as it demonstrates that hydroxypyrazines, which are precursors to the more aromatic methoxypyrazines, can be transported from the roots to other tissues, including the fruit. acs.orgresearchgate.net The conversion of d2-IBHP to d2-IBMP within the plant tissues is a direct observation of biotransformation, specifically O-methylation, a crucial step in the formation of these impactful aroma compounds. acs.orgnih.gov The concentration of the deuterated tracer was observed to be highest in berries before ripening (véraison) and decreased as the berries matured. researchgate.net This suggests that the translocation of the precursor from the roots via the xylem may decrease as the berry develops. researchgate.net Such studies provide valuable knowledge for potentially controlling the accumulation of aroma compounds in grapes through agricultural practices. acs.orgresearchgate.net

In microbial systems, bacteria have been identified that can degrade pyrazines, using them as a source of carbon and energy. nih.gov While the complete degradation pathways are still under investigation, initial metabolic steps often involve hydroxylation of the pyrazine ring, a common biotransformation reaction in both microbes and animals. nih.gov

Table 1: Metabolic Fate of Deuterated Pyrazine Tracer in Grapevine

Organism Labeled Compound Applied Tissues Analyzed Detected Labeled Compounds Key Finding Reference
Grapevine (Vitis vinifera) 3-isobutyl-2-hydroxy-[2H2]-pyrazine (d2-IBHP) Roots, Leaves, Canes, Berries, Rachis d2-IBHP, 3-isobutyl-2-methoxy-[2H2]-pyrazine (d2-IBMP) Demonstrates uptake by roots, translocation throughout the plant, and biotransformation (O-methylation) of the precursor into its methoxy (B1213986) derivative. acs.orgresearchgate.net

Elucidation of Biosynthetic Precursors and Pathways in Non-Human Biological Systems

Isotope labeling is a cornerstone technique for deciphering the biosynthetic origins of complex molecules. By feeding an organism with a labeled precursor, researchers can track the incorporation of the label into the final product, thereby identifying the building blocks of the molecule.

The biosynthesis of 3-alkyl-2-methoxypyrazines (MPs) in plants has been a subject of intense research. In bell peppers (Capsicum annuum), feeding experiments with stable-isotope labeled precursors have revealed that the amino acid L-leucine is a key precursor for the isobutyl side chain of 3-isobutyl-2-methoxypyrazine (IBMP). researchgate.net Furthermore, studies have shown that L-serine is a crucial building block for the pyrazine ring itself. researchgate.netresearchgate.net These experiments, which involve administering labeled amino acids to the plant tissue and analyzing the resulting IBMP via mass spectrometry, provide definitive evidence for the specific precursors involved. researchgate.net

In the microbial world, the formation of alkylpyrazines is a key process in the development of flavors in fermented foods. Studies on Bacillus subtilis, a bacterium often found in fermented soybeans, have elucidated the pathways for several important pyrazines. It has been shown that L-threonine is a direct precursor for the synthesis of 2,5-dimethylpyrazine (B89654) (2,5-DMP) and 2,3,5-trimethylpyrazine (B81540) (TMP). asm.orgresearchgate.netasm.org The pathway involves an initial enzymatic dehydrogenation of L-threonine, followed by spontaneous decarboxylation and condensation reactions to form the pyrazine ring. asm.orgasm.org Similarly, the biosynthesis of tetramethylpyrazine (TTMP) in microbes proceeds from acetoin, a metabolite of glucose, which reacts with ammonia (B1221849) derived from amino acid metabolism. asm.orgmdpi.com Using labeled precursors in these microbial cultures has been essential to confirm these pathways. mdpi.com

Table 2: Identified Biosynthetic Precursors for Alkylpyrazines in Model Organisms

Organism Target Compound Identified Precursors Key Pathway Details Reference
Bell Pepper (Capsicum annuum) 3-Isobutyl-2-methoxypyrazine (IBMP) L-leucine, L-serine L-leucine provides the isobutyl side chain; L-serine is a key component for the pyrazine ring. researchgate.netresearchgate.net
Bacillus subtilis 2,5-Dimethylpyrazine (2,5-DMP) L-threonine Involves L-threonine-3-dehydrogenase and subsequent non-enzymatic reactions. asm.orgasm.org
Bacillus subtilis 2,3,5-Trimethylpyrazine (TMP) L-threonine Pathway is similar to that of 2,5-DMP. asm.orgresearchgate.net
Various Microbes Tetramethylpyrazine (TTMP) Acetoin (from glucose), Ammonia (from amino acids) Acetoin condenses with ammonia to form the pyrazine structure. asm.orgmdpi.com

Emerging Research Directions and Future Perspectives in Deuterated Pyrazine Science

Development of Novel Analytical Platforms for Deuterated Pyrazine (B50134) Analysis

The precise and sensitive detection of deuterated pyrazines like 2-Methyl-d3-3-isobutyl-d2-pyrazine is paramount for its application as an internal standard in quantitative analyses. Research is continuously focused on developing more robust and efficient analytical platforms. Current methodologies often rely on established techniques such as gas chromatography-mass spectrometry (GC-MS) and solid-phase microextraction (SPME). researchgate.net For instance, a rapid and automated SPME-GC-MS method has been developed for the quantification of 2-methoxy-3-isobutylpyrazine in wine, utilizing its deuterated counterpart as an internal standard to ensure accuracy. researchgate.net

Novel platforms are emerging that aim to enhance sensitivity, reduce sample preparation time, and improve throughput. These include advancements in mass spectrometry instrumentation, such as higher resolution mass spectrometers that can more easily distinguish the labeled compound from the native analyte and potential interferences. texilajournal.com Additionally, new ionization techniques and chromatographic materials are being explored to improve the separation and detection of these compounds in complex matrices.

Future developments may involve the miniaturization of analytical systems, leading to portable and field-deployable instruments for on-site analysis. The integration of artificial intelligence and machine learning algorithms for data processing and analysis also holds the potential to extract more meaningful information from complex analytical data. metwarebio.com

Integration with Multi-Omics Approaches in Chemical Biology

Isotope labeling is a powerful technique that is increasingly being integrated with multi-omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic understanding of biological systems. creative-proteomics.comthermofisher.com The use of stable isotope-labeled compounds like this compound can extend beyond its role as a simple internal standard to become a probe in metabolic studies. nih.govcreative-proteomics.com

In the context of chemical biology, deuterated pyrazines can be used in stable isotope labeling experiments to trace metabolic pathways and quantify metabolic fluxes. nih.govresearchgate.net By introducing the labeled compound into a biological system, researchers can track its incorporation into various metabolites, providing insights into the intricate network of biochemical reactions. creative-proteomics.com This integration of stable isotope labeling with metabolomics has been shown to be instrumental in discovering novel metabolites and pathways. nih.gov

The compatibility of isotope labeling with multi-omics technologies enables a systems-level analysis, connecting molecular processes with cellular functions and organismal phenotypes. creative-proteomics.com For example, changes in the metabolic profile, as traced by a deuterated compound, can be correlated with changes in gene expression (transcriptomics) and protein abundance (proteomics) to build comprehensive models of cellular regulation. mdc-berlin.de This integrated approach is crucial for understanding disease mechanisms and identifying new therapeutic targets. nih.gov

Green Chemistry Principles in Deuterated Compound Synthesis

The synthesis of deuterated compounds is traditionally associated with the use of hazardous reagents and energy-intensive processes. However, there is a growing emphasis on incorporating green chemistry principles to make these syntheses more sustainable and environmentally friendly. researchgate.netroyalsocietypublishing.org The twelve principles of green chemistry, which include waste prevention, atom economy, and the use of safer solvents and catalysts, provide a framework for this transition. acs.org

For the deuteration of pyrazines, greener methods are being developed that utilize safer and more abundant deuterium (B1214612) sources, such as deuterium oxide (D₂O). royalsocietypublishing.orgmdpi.com Catalytic systems, often involving transition metals like palladium, are being employed to facilitate the hydrogen-deuterium exchange under milder reaction conditions, reducing energy consumption. mdpi.comscielo.org.mx For instance, a Pd/C-Al-D₂O catalytic system has been described for the chemo/regioselective H-D exchange, offering an environmentally benign alternative to traditional methods. mdpi.com

Furthermore, the use of techniques like microwave-assisted synthesis can significantly accelerate reaction times, leading to energy savings. researchgate.net The development of solvent-free or solventless reaction conditions and the use of renewable resources are also key areas of focus in the green synthesis of deuterated compounds. royalsocietypublishing.org

Table 1: Principles of Green Chemistry in Deuterated Pyrazine Synthesis

PrincipleApplication in Deuterated Pyrazine Synthesis
Waste Prevention Designing synthetic routes that minimize by-product formation.
Atom Economy Maximizing the incorporation of all materials used in the process into the final product. acs.org
Less Hazardous Chemical Syntheses Using less toxic reagents and generating products with reduced toxicity. royalsocietypublishing.org
Designing Safer Chemicals Designing deuterated compounds that are effective but have minimal toxicity.
Safer Solvents and Auxiliaries Utilizing water (D₂O) as a deuterium source and solvent, or employing solvent-free conditions. royalsocietypublishing.org
Design for Energy Efficiency Conducting syntheses at ambient temperature and pressure or using energy-efficient methods like microwave irradiation. acs.org
Use of Renewable Feedstocks Exploring bio-based starting materials for pyrazine synthesis where feasible.
Reduce Derivatives Minimizing the use of protecting groups to reduce synthetic steps and waste. acs.org
Catalysis Employing catalytic reagents in small amounts instead of stoichiometric reagents. scielo.org.mx
Design for Degradation Designing deuterated compounds that can break down into innocuous products after use.
Real-time Analysis for Pollution Prevention Monitoring reactions in real-time to prevent the formation of hazardous by-products.
Inherently Safer Chemistry for Accident Prevention Choosing substances and forms of substances that minimize the potential for chemical accidents.

Challenges and Opportunities in Isotope-Labeled Standard Production and Application

The production and application of isotope-labeled standards, including this compound, present both challenges and significant opportunities.

Challenges:

The synthesis of isotope-labeled compounds can be complex and costly. diva-portal.org Achieving high isotopic enrichment and chemical purity requires specialized expertise and instrumentation. The design of the synthesis route is critical to ensure that the deuterium labels are incorporated at specific and stable positions within the molecule. aptochem.com For some applications, a significant mass increase is necessary to move the signal of the standard outside the natural isotopic distribution of the analyte, which can be a synthetic challenge. aptochem.com The availability and cost of starting materials enriched with stable isotopes can also be a limiting factor. nih.gov

Opportunities:

Despite the challenges, the use of deuterated internal standards offers substantial advantages, primarily in the accuracy and precision of quantitative analysis. clearsynth.com These standards are considered the gold standard for mass spectrometry-based quantification because they closely mimic the physicochemical properties of the analyte, including extraction recovery, chromatographic retention time, and ionization efficiency. aptochem.comscioninstruments.com This co-elution and similar behavior help to compensate for matrix effects, which are a common source of error in the analysis of complex samples like biological fluids and environmental extracts. texilajournal.comkcasbio.com

The use of stable isotope-labeled standards is crucial for method validation and ensuring the robustness and reliability of analytical procedures. clearsynth.com Regulatory bodies often favor methods that incorporate such standards due to the higher quality of the resulting data. kcasbio.com As analytical techniques become more sensitive, the need for high-quality internal standards to ensure data integrity will continue to grow, presenting ongoing opportunities for the development and application of compounds like this compound.

Table 2: Summary of Challenges and Opportunities

AspectDetailed Breakdown
Challenges Synthesis Complexity: Multi-step syntheses requiring specialized knowledge. Cost: High cost of isotopically enriched starting materials and complex purification processes. diva-portal.orgIsotopic Purity: Difficulty in achieving high levels of isotopic enrichment. Label Stability: Ensuring the isotopic labels do not exchange during sample preparation or analysis.
Opportunities Improved Accuracy: Enables precise quantification by correcting for variations in sample preparation and instrument response. clearsynth.comMatrix Effect Compensation: Mitigates ion suppression or enhancement in complex matrices. kcasbio.comMethod Robustness: Enhances the reliability and reproducibility of analytical methods. clearsynth.comRegulatory Acceptance: Facilitates compliance with regulatory guidelines for bioanalytical method validation. kcasbio.com

Q & A

Q. What are the recommended synthesis protocols and analytical techniques for 2-Methyl-d3-3-isobutyl-d2-pyrazine in isotopic labeling studies?

Methodological Answer: Deuterated pyrazines like this compound require isotope-specific synthetic routes , such as:

  • Deuterated Reagents : Use deuterated precursors (e.g., D₂O, CD₃I) during alkylation or methylation steps to incorporate deuterium at specific positions .
  • Catalytic Exchange : Employ acid- or base-catalyzed H/D exchange under controlled pH and temperature to minimize isotopic scrambling .
  • Purification : Use preparative HPLC or fractional distillation to isolate deuterated isomers, as isotopic substitution can alter retention times .

Q. Analytical Validation :

  • NMR : Compare ¹H and ²H NMR spectra to confirm deuterium incorporation ratios. For example, absence of proton signals at methyl (d3) and isobutyl (d2) positions confirms isotopic purity .
  • Mass Spectrometry : High-resolution MS (HRMS) detects isotopic patterns (e.g., +2 or +3 m/z shifts for deuterated moieties) .

Q. How should researchers handle and store this compound to maintain stability during experimental workflows?

Methodological Answer:

  • Storage : Store in inert, airtight containers under argon or nitrogen at –20°C to prevent isotopic exchange with ambient moisture .
  • Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, chemical-resistant aprons) to avoid dermal exposure, as pyrazines are classified as skin irritants .
  • Decomposition Monitoring : Regularly analyze stored samples via GC-MS to detect isotopic dilution or degradation byproducts (e.g., re-protonation or oxidation) .

Advanced Research Questions

Q. What computational strategies are effective in modeling the isotopic effects of deuterium substitution on the electronic structure of this compound?

Methodological Answer:

  • Vibrational Dynamics : Use multiconfiguration time-dependent Hartree (MCTDH) methods to simulate isotopic effects on vibrational modes. For example, deuterium substitution reduces zero-point energy, altering S₁/S₂ electronic state coupling in pyrazines .
  • Electronic Structure : Perform CI (Configuration Interaction) calculations to compare charge distributions between deuterated and non-deuterated analogs. Studies show deuterium can stabilize n→π* transitions by ~0.1–0.3 eV due to reduced vibrational coupling .

Q. How can researchers resolve contradictions in spectral data interpretation for deuterated pyrazine derivatives in complex matrices (e.g., biological or environmental samples)?

Methodological Answer:

  • Isotopic Dilution Assays : Spike samples with non-deuterated internal standards to distinguish target signals from matrix interference .
  • Multivariate Analysis : Apply PCA (Principal Component Analysis) to GC-MS or NMR datasets to isolate isotopic signatures from overlapping peaks .
  • Kinetic Isotope Effect (KIE) Studies : Compare reaction rates of deuterated vs. non-deuterated compounds to validate spectral assignments (e.g., slower H/D exchange in deuterated analogs) .

Q. What methodologies are suitable for investigating the role of deuterium substitution in altering ligand properties for coordination chemistry applications?

Methodological Answer:

  • Magnetic Susceptibility : Use SQUID magnetometry to assess how deuterium affects spin-spin interactions in coordination polymers. For example, CrCl₂(pyrazine-dₓ)₂ shows altered magnetic coupling due to ligand redox activity .
  • Conductivity Measurements : Compare electrical properties of deuterated vs. non-deuterated analogs in 2D frameworks. Deuteration may reduce conductivity by ~20% due to increased electron localization .

Q. How does isotopic labeling with deuterium influence the kinetic parameters of this compound in interfacial charge transfer studies?

Methodological Answer:

  • Time-Resolved Spectroscopy : Use ultrafast transient absorption to measure isotopic effects on electron transfer rates. Deuteration slows vibrational relaxation, extending excited-state lifetimes by 10–15% .
  • Electrochemical Analysis : Compare redox potentials via cyclic voltammetry. Deuterated pyrazines exhibit slight shifts (~10 mV) in reduction potentials due to altered solvation dynamics .

Q. What experimental designs are optimal for evaluating the biointeraction mechanisms of deuterated pyrazines in olfactory or avoidance response studies?

Methodological Answer:

  • Behavioral Assays : Conduct dual-choice tests (e.g., with rodents or insects) using deuterated vs. non-deuterated pyrazines. For example, wolf urine-derived pyrazines induce avoidance behaviors; deuterated analogs may alter receptor binding kinetics .
  • Isotopic Tracing : Use ²H-labeled compounds in metabolic studies (e.g., LC-MS/MS) to track bioaccumulation and degradation pathways in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.